molecular formula C18H15N3OS3 B2502526 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide CAS No. 477242-89-0

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide

Cat. No. B2502526
CAS RN: 477242-89-0
M. Wt: 385.52
InChI Key: KEEHPWYOHHCDTG-UHFFFAOYSA-N
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Description

The compound "N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The compound is not directly mentioned in the provided papers, but the papers do discuss various benzothiazole derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, which was prepared by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a method that could potentially be adapted for the synthesis of the compound . The use of green chemistry principles, such as reactions in water, is also noted in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . For example, the single crystal X-ray study of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide determined its conformational features . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be influenced by the presence of substituents on the benzothiazole core. For instance, the presence of a methyl group and S⋯O interaction plays a role in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The reactivity of the compound of interest would likely be affected by the specific functional groups present in its structure, such as the phenylsulfanyl and propanamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, including solubility, melting point, and stability, can be determined through physicochemical characterization. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antimicrobial activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides was correlated with their molecular properties , suggesting that similar analyses could be conducted for the compound to predict its biological activity.

Scientific Research Applications

Anticancer Applications

Compounds containing thiazole and benzamide moieties have been explored for their anticancer properties. A study demonstrated the facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with GI50 values comparable to the standard drug Adriamycin. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017). Another study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which displayed moderate to excellent anticancer activity against various cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis of 2-phenylamino-thiazole derivatives has shown significant antimicrobial activity. A series of novel compounds were synthesized and tested against various bacterial and fungal strains, demonstrating potent activity, particularly against Gram-positive bacteria and Candida strains. Some molecules exhibited higher inhibitory effects than reference drugs, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).

Synthesis and Chemical Transformations

Research on benzothiazoles and thiazolopyridines has led to the development of metal- and reagent-free synthesis methods, such as the TEMPO-catalyzed electrolytic C–H thiolation. This process facilitates the production of benzothiazoles from N-(hetero)arylthioamides, demonstrating an efficient approach to synthesizing these compounds for further biological evaluation (Qian et al., 2017).

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-11-19-13-7-8-14-17(16(13)24-11)25-18(20-14)21-15(22)9-10-23-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHPWYOHHCDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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